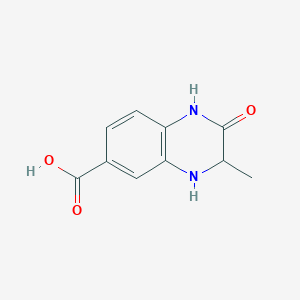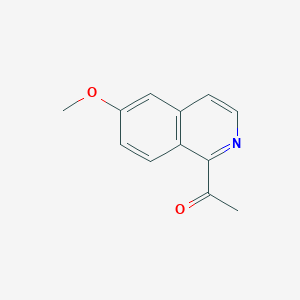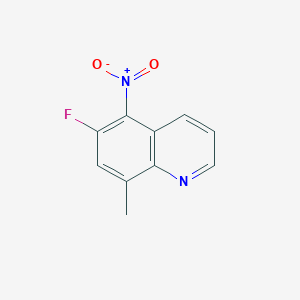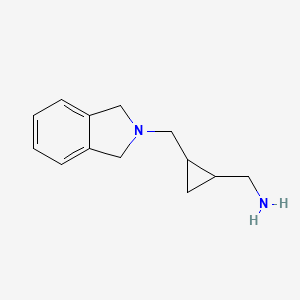
2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains both amine and chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the reaction of 2,3-dihydro-1H-inden-1-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 2-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-azido-2,3-dihydro-1H-inden-1-amine or 2-thiocyanato-2,3-dihydro-1H-inden-1-amine.
Oxidation: Formation of 2-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of N-methyl-2-chloro-2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indene derivatives, including their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-inden-1-amine hydrochloride
- 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 7-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Uniqueness
2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the chlorine atom at the 2-position, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9H,5,11H2;1H |
InChI Key |
WBBURNPJWYUWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



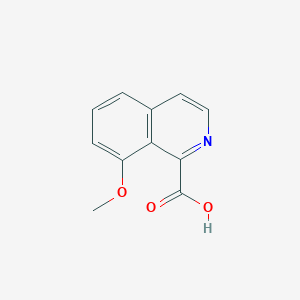
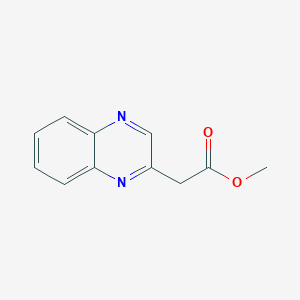





![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
